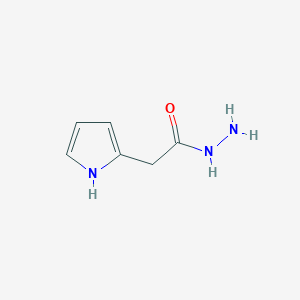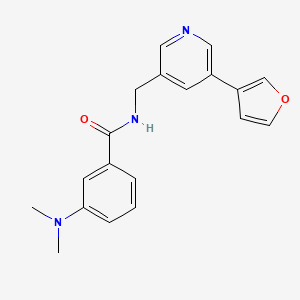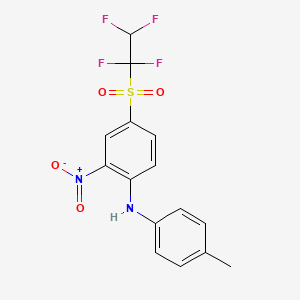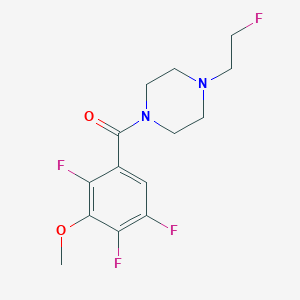![molecular formula C16H20N4OS2 B2825492 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide CAS No. 1436198-82-1](/img/structure/B2825492.png)
2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research has shown that compounds similar to this have been synthesized and explored for various properties. One study discussed the synthesis of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol and oxyallopurinol, by reacting α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines.Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a methyl group, a methylsulfanyl group, a thiazol group, and a pyrimidine group.Chemical Reactions Analysis
Compounds similar to this have been synthesized and explored for various properties. This indicates a potential for creating derivatives with varying biological activities.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Research on pyrimidines, including the synthesis of pyrazolopyrimidines and thiazolopyrimidines, showcases advanced methodologies for constructing these heterocyclic compounds. These syntheses often involve reactions of various precursors, such as α-cyano-β-ethoxyacrylamides, ketene dithioacetals, and hydrazines, leading to compounds with potential pharmacological applications (Hildick & Shaw, 1971; Tominaga et al., 1990).
Biological Evaluation and Potential Applications
- Compounds structurally related to the query molecule have been evaluated for their biological activities, including anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been identified as potent anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of pyrimidine derivatives in oncology and inflammation (Rahmouni et al., 2016).
Antimicrobial and Antiviral Applications
- Thiazolo[5,4-d]pyrimidines and related heterocyclic systems have been synthesized and tested for their antimicrobial activities. These studies demonstrate the potential of such compounds in addressing various bacterial and fungal infections, suggesting a broad spectrum of antimicrobial applications (El-bayouki & Basyouni, 1988).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the search results, thiazoles, which are part of this compound’s structure, are found in drugs developed for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more .
Propiedades
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-8(12-7-23-10(3)19-12)18-15(21)13-9(2)17-14(11-5-6-11)20-16(13)22-4/h7-8,11H,5-6H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGJNUNJKRFNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2825409.png)
![N-(4-isopropylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2825410.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825412.png)
![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide](/img/structure/B2825424.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2825426.png)

![2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2825428.png)
